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The primary application of CNX-774 in recent research has been to overcome intrinsic resistance to
dihydroorotate dehydrogenase (DHODH) inhibition in pancreatic ductal adenocarcinoma (PDAC). Despite
robust preclinical efficacy, DHODH inhibitors like Brequinar (BQ) have failed in clinical trials for various
solid cancers, including PDAC [1]. A kinase inhibitor screen identified CNX-774 as a top hit that synergizes
with BQ to induce profound cell viability loss and pyrimidine nucleotide depletion in otherwise BQ-resistant
PDAC cell lines [1].

Mechanism of Action: Subsequent mechanistic studies revealed that the synergism is independent of BTK
inhibition. Instead, CNX-774 acts as a novel inhibitor of ENT1 (SLC29A1) [1] [2]. ENT1 mediates
resistance to DHODH inhibition by importing extracellular uridine, which is then used to replenish
pyrimidine nucleotide pools via the nucleoside salvage pathway, thus bypassing the blockade of the de novo
synthesis pathway. By inhibiting ENT1, CNX-774 blocks this salvage route, forcing cells into profound

pyrimidine starvation when treated concurrently with BQ [1].

The diagram below illustrates this resistance mechanism and how the combination therapy overcomes it.
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Experimental Protocols

The following sections provide detailed methodologies for key experiments that established the role of

CNX-774 in overcoming DHODH inhibitor resistance.

Kinase Inhibitor Combination Screen

This protocol describes the initial high-throughput screen used to identify CNX-774 as a sensitizer to
Brequinar [1].
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e Objective: To identify kinase inhibitors that synergize with BQ to reduce viability in BQ-resistant
PDAC cell lines.
¢ Materials:

o Cell Line: S2-013 PDAC cells (or other BQ-resistant line).

o Reagents: Selleck Kinase Inhibitor Library (or equivalent), Brequinar sodium (e.g., Sigma-
Aldrich SML0113), CellTiter-Glo assay kit, opaque white 96-well plates, Dulbecco's Modified
Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS),
penicillin/streptomycin.

e Procedure:

o Seed Cells: Plate S2-013 cells at a density of (2 \times 10”3) cells per well in opaque white 96-
well plates. Allow cells to equilibrate overnight in a humidified incubator at 37°C with 5% CO-.

o Treat Wells: The next day, treat plates with compounds:

= Test Group: Library compounds (e.g., CNX-774) at a final concentration of 100 nM + 25
MM BQ.

= Control Groups: Vehicle control (DMSO) + library compounds; BQ alone; vehicle control
alone.

o Incubate: Incubate the treated plates for 72 hours.

o Assay Viability: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo
reagent directly to each well according to the manufacturer's instructions. Shake the plate for 2
minutes to induce cell lysis, then allow it to stabilize for 10 minutes. Measure luminescence.

o Data Analysis: For each kinase inhibitor, calculate a synergy score as follows: Score =
(Viability under BQ + Kinase Inhibitor) / (Viability under Vehicle +
Kinase Inhibitor) Prioritize compounds with the lowest numerical scores for hit validation.

Cell Viability and Proliferation Assays

This protocol is used for dose-response validation and assessing the combined effects of BQ and CNX-774

[1].

¢ Objective: To generate dose-response curves and quantify the synergistic effect of BQ and CNX-774
on cell viability and proliferation.
e Materials: Transparent and opaque 96-well plates, CNX-774 (e.g., Selleckchem S7257), Brequinar,
CellTiter-Glo assay Kkit, live-cell imaging system (e.g., Nexcelom Celigo).
e Procedure:
o Seed Cells: Plate cells at an optimized density ((1 \times 1073) to (5 \times 10"3) cells per well)
in both opaque (for viability) and transparent (for proliferation) plates. Equilibrate overnight.
o Dose-Response Treatment: Treat cells with a range of concentrations of BQ (e.g., 0-100 uM)
and CNX-774 (e.g., 0-10 uM), both as single agents and in combination.
o Incubate and Measure:
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= Viability (72 hours): After 72 hours, measure viability in opaque plates using the
CellTiter-Glo assay as described above.

= Proliferation (Live Imaging): For transparent plates, serially quantify cell number every
24 hours using brightfield imaging and analysis software.

o Data Analysis: Normalize luminescence values to the vehicle-treated control. Fit dose-
response curves to a nonlinear regression model (e.g., [Inhibitor] vs. response - Variable slope)
using software like GraphPad Prism. Quantify the Area Under the Curve (AUC) for each
condition to compare the overall effect.

Genetic Validation using CRISPR/Cas9

This protocol validates that the target of CNX-774 is ENT1 by creating isogenic knockout cell lines [1].

¢ Objective: To confirm that ENT1 knockout phenocopies the effect of CNX-774 in sensitizing PDAC
cells to BQ.
e Materials:

o Lentiviral vectors encoding Cas9 and sgRNAs targeting ENT1 (SLC29A1) and a non-targeting
control.

o HEK-293FT packaging cells, polybrene, blasticidin.

e Procedure:

o Virus Production: Package lentiviral vectors into viral particles using HEK-293FT cells and a
standard transfection protocol.

o Cell Transduction: Transduce the target PDAC cell line with lentivirus containing either the
ENT1-targeting or non-targeting control sgRNA. Include polybrene to enhance infection
efficiency.

o Selection: Select transduced cells using blasticidin for at least 72 hours.

o Clone Isolation: Isolate single-cell clones by serial dilution or using cloning rings.

o Validation: Validate genetic knockout by PCR amplification of the genomic region targeted by
the sgRNA, followed by Sanger sequencing. Functional validation can be performed via uridine
uptake assays.

o Phenotypic Testing: Subject the validated ENT1 knockout clones and control cells to the cell
viability and proliferation assays described in Protocol 2. The ENT1 KO clones should show
significantly enhanced sensitivity to BQ, similar to the effect of adding CNX-774.

Quantitative Data Summary

The tables below summarize key quantitative findings from the referenced studies.
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Table 1: Combination Screen & Viability Data (S2-013 Cells)

CNX-774 Brequinar Relative Viability -
Treatment . . Key Finding
Concentration Concentration (% Control)
Vehicle - - 100% Baseline
BQ alone - 25 uM ~60-80% Modest effect
CNX-774 100 nM - ~95-100% Minimal toxicity
alone
BQ + CNX- 100 nM 25 yM <20% Synergistic cell
774 kill

Source: Adapted from [1]. The screen identified CNX-774 + BQ as a top hit, reducing viability to a much

greater extent than either agent alone.

Table 2: Efficacy in an Orthotopic Imnmunocompetent Mouse Model

Treatment Group Tumor Growth (vs. Control) Mouse Survival Significance
Vehicle Baseline Shortest -

BQ monotherapy Moderate suppression Moderate improvement Not significant
BQ + CNX-774 Dramatic suppression Dramatically prolonged p <0.01

Source: Adapted from [1]. Combined targeting of DHODH and ENT1 provided strong *in vivo proof of

concept.*

ENT1 Inhibition Validation Workflow

The following diagram outlines the logical flow of experiments used to validate that CNX-774 acts through
ENT1 inhibition.
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Initial Observation:
DHODHi Resistance in PDAC

Kinase Inhibitor

Combination Screen

Hit Identification:
CNX-774 sensitizes to BQ

Hypothesis 1:
Effect via BTK Inhibition

Result:
Effect is BTK-independent

Hypothesis 2:
Effect via Nucleoside
Salvage Inhibition

Mechanism: CNX-774
blocks ENT1

Functional Validation: Genetic Validation:
Uridine Uptake Assay CRISPR ENT1 KO

Conclusion: CNX-774 is
an ENT1 inhibitor
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Conclusion and Research Implications

The discovery that CNX-774 acts as an ENT1 inhibitor repurposes this molecule and provides a strong
rationale for dual targeting of pyrimidine metabolism. The combination of a DHODH inhibitor (blocking de
novo synthesis) with an ENT1 inhibitor (blocking salvage) creates a synthetic lethal scenario in pancreatic

cancer cells [1]. This approach has shown dramatic efficacy in pre-clinical models.

A key translational insight is the potential use of N-acetylneuraminic acid accumulation as a

pharmacodynamic biomarker for monitoring the efficacy of DHODH inhibition in future clinical trials [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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